![molecular formula C6H6O6 B2645257 trans-Cyclopropane-1,2,3-tricarboxylic acid CAS No. 705-35-1](/img/structure/B2645257.png)
trans-Cyclopropane-1,2,3-tricarboxylic acid
Overview
Description
Trans-Cyclopropane-1,2,3-tricarboxylic acid is a chemical compound with the molecular formula C6H6O6 . It has an average mass of 174.108 Da and a monoisotopic mass of 174.016434 Da .
Molecular Structure Analysis
The molecular structure of trans-Cyclopropane-1,2,3-tricarboxylic acid consists of a cyclopropane ring with a carboxylic acid group attached to each carbon atom . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
Trans-Cyclopropane-1,2,3-tricarboxylic acid has a melting point of 149 °C . Its density is predicted to be 1.934±0.06 g/cm3 .Scientific Research Applications
Polymer Chemistry and Material Science
CTA has found applications in polymer chemistry and material science:
a. Plasticizers: Researchers have explored CTA as a potential plasticizer for biodegradable polymers, including polylactic acid (PLA). By modifying PLA properties, CTA-based plasticizers enhance flexibility, processability, and overall performance of biodegradable materials .
b. Biocompatible Polymers: CTA-modified polymers can be tailored for specific biomedical applications. Their biocompatibility and tunable properties make them suitable for drug delivery systems, tissue engineering scaffolds, and other medical devices.
Conclusion
Cyclopropane-1,2,3-tricarboxylic acid, with its intriguing properties, continues to inspire research across diverse fields. Its applications span biology, chemistry, materials science, and environmental science, making it a fascinating compound for scientific exploration . If you have any further questions or need additional details, feel free to ask! 😊
properties
IUPAC Name |
cyclopropane-1,2,3-tricarboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O6/c7-4(8)1-2(5(9)10)3(1)6(11)12/h1-3H,(H,7,8)(H,9,10)(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIRSBTTXOHPDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C1C(=O)O)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80964010 | |
Record name | Cyclopropane-1,2,3-tricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80964010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropane-1,2,3-tricarboxylic Acid | |
CAS RN |
48126-70-1 | |
Record name | Cyclopropane-1,2,3-tricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80964010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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